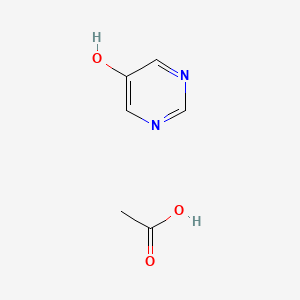

acetic acid;pyrimidin-5-ol

Description

Acetic acid;pyrimidin-5-ol is a heterocyclic compound combining a pyrimidine ring substituted with a hydroxyl group at position 5 and an acetic acid moiety. Pyrimidine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and hydrogen-bonding capabilities .

Properties

IUPAC Name |

acetic acid;pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O.C2H4O2/c7-4-1-5-3-6-2-4;1-2(3)4/h1-3,7H;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRPHTSCLFWFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(C=NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pyrimidin-5-ol typically involves the condensation of appropriate carbonyl compounds with amidines. One common method includes the reaction of 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions using potassium acetate and bis(diphenylphosphino)ferrocene palladium(II) chloride . Another approach involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II) complex .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

acetic acid;pyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions can produce hydroxylated derivatives .

Scientific Research Applications

acetic acid;pyrimidin-5-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The hydroxyl and acetic acid groups enhance acidity and solubility compared to non-polar pyrimidines. For example, 2-aminopyrimidin-5-ol (pKa ~8–10) is more acidic than unsubstituted pyrimidine due to electron-withdrawing groups .

- Synthesis Routes : this compound derivatives are synthesized via cycloaddition (e.g., 1,2,4-oxadiazoles in ) or nucleophilic substitution, similar to methods for 5-pyrimidinyl oxadiazoles .

2.2 Functional Comparisons

- Biological Activity : Pyrimidine-acetic acid hybrids may mimic natural metabolites, acting as enzyme inhibitors. For instance, 5-pyrimidinyl oxadiazoles exhibit antimicrobial activity, a trait likely shared by this compound derivatives .

- Thermodynamic Stability : Trifluoroacetic acid (TFA) derivatives () show higher acidity (pKa ~0.5) than acetic acid (pKa ~2.5), but this compound’s acidity depends on substituent effects .

Research Findings and Data

Table 1: Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

Acetic acid; pyrimidin-5-ol is a compound of interest due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Acetic acid; pyrimidin-5-ol is characterized by its dual functional groups: acetic acid and pyrimidin-5-ol. The molecular structure can influence its biological activity, particularly how it interacts with various biological targets.

Antibacterial Activity

Research has demonstrated that acetic acid exhibits significant antibacterial properties. A study focused on its efficacy against burn wound pathogens found that:

- Minimum Inhibitory Concentration (MIC) : Acetic acid was effective against various isolates at MIC values ranging from 0.16% to 0.31% .

- Biofilm Formation : It inhibited biofilm formation at concentrations of 0.31% and successfully eradicated mature biofilms within three hours of exposure .

This suggests that acetic acid could serve as a valuable biocide in clinical settings, particularly for treating infections in burn patients.

The mechanism by which acetic acid exerts its antibacterial effects involves:

- Disruption of bacterial cell membranes.

- Inhibition of metabolic processes essential for bacterial growth.

- Prevention of biofilm formation, which is crucial for the survival of pathogenic bacteria in hostile environments .

Case Studies

- Study on Burn Wound Pathogens :

- Photochemical Studies :

Comparative Analysis

To better understand the uniqueness of acetic acid; pyrimidin-5-ol, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Acetic Acid | Monocarboxylic Acid | Antibacterial, antifungal |

| Pyrimidine Derivatives | Heterocyclic Compounds | Antiviral, anticancer |

| 4-Pyrimidinone | Pyrimidine Derivative | Enzyme inhibition, antimicrobial properties |

Table 1: Antibacterial Efficacy of Acetic Acid

| Pathogen | MIC (% w/v) | Biofilm Inhibition (Yes/No) | Eradication Time (hours) |

|---|---|---|---|

| Staphylococcus aureus | 0.16 | Yes | 3 |

| Pseudomonas aeruginosa | 0.31 | Yes | 3 |

| Escherichia coli | 0.25 | Yes | 3 |

This table summarizes the antibacterial efficacy of acetic acid against common pathogens, demonstrating its effectiveness in both planktonic and biofilm states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.